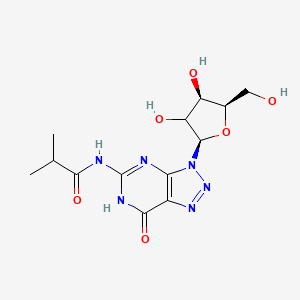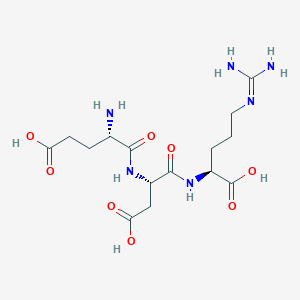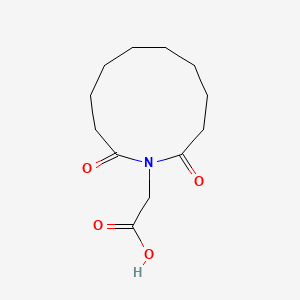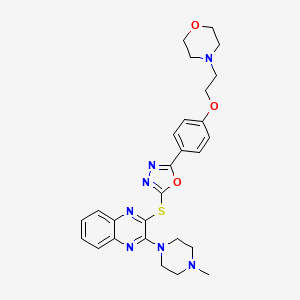
trans-Hydroxy Glimepiride-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Hydroxy Glimepiride-d4: is a deuterium-labeled derivative of trans-Hydroxy Glimepiride. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This labeling is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hydroxy Glimepiride-d4 involves the deuteration of trans-Hydroxy GlimepirideThe reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-Hydroxy Glimepiride-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, trans-Hydroxy Glimepiride.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: trans-Hydroxy Glimepiride-d4 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise quantitation and tracking of the compound in complex chemical systems .
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme interactions. Its deuterium labeling provides insights into the metabolic stability and biotransformation of the compound .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps in identifying metabolic hotspots and potential drug-drug interactions .
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of drug formulations. Its stable isotope labeling aids in the accurate measurement of drug concentrations and bioavailability .
Mécanisme D'action
trans-Hydroxy Glimepiride-d4 exerts its effects by interacting with specific molecular targets. The primary mechanism involves the inhibition of ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane, resulting in the release of insulin. The deuterium labeling does not alter the fundamental mechanism of action but provides a means to study the pharmacokinetics and metabolic profiles more accurately .
Comparaison Avec Des Composés Similaires
trans-Hydroxy Glimepiride: The non-deuterated form of trans-Hydroxy Glimepiride-d4.
cis-Hydroxy Glimepiride: A stereoisomer of trans-Hydroxy Glimepiride with different spatial arrangement of atoms.
Glimepiride: The parent compound from which trans-Hydroxy Glimepiride is derived .
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C24H34N4O6S |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i12D2,13D2 |
Clé InChI |
YUNQMQLWOOVHKI-IDPVZSQYSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)CO)C([2H])([2H])NC(=O)N3CC(=C(C3=O)CC)C |
SMILES canonique |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)


![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)



